2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid
CAS No.: 1218179-30-6
Cat. No.: VC2909967
Molecular Formula: C16H19NO3
Molecular Weight: 273.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1218179-30-6 |
|---|---|
| Molecular Formula | C16H19NO3 |
| Molecular Weight | 273.33 g/mol |
| IUPAC Name | 2-(bicyclo[2.2.1]heptane-2-carbonylamino)-5-methylbenzoic acid |
| Standard InChI | InChI=1S/C16H19NO3/c1-9-2-5-14(13(6-9)16(19)20)17-15(18)12-8-10-3-4-11(12)7-10/h2,5-6,10-12H,3-4,7-8H2,1H3,(H,17,18)(H,19,20) |
| Standard InChI Key | FVJCXKNWBYJBCE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NC(=O)C2CC3CCC2C3)C(=O)O |
| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)C2CC3CCC2C3)C(=O)O |
Introduction
Basic Chemical Information and Identification
2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid is an organic compound with significant structural complexity that incorporates both a bicyclic system and aromatic components. The compound is formally categorized among carboxylic acids and amides, containing a distinctive bicyclo[2.2.1]heptane moiety connected to a methylbenzoic acid unit through an amide linkage. This arrangement creates a molecule with multiple functional groups and potential reaction sites that contribute to its chemical versatility.
The compound possesses several identifiers that facilitate its recognition in chemical databases and literature. Its unique CAS registry number (1218179-30-6) serves as a definitive identifier in chemical repositories, enabling researchers to track its presence in scientific literature and regulatory documentation. The molecular formula C₁₆H₁₉NO₃ indicates its atomic composition, highlighting the presence of carbon, hydrogen, nitrogen, and oxygen atoms in specific proportions that define its chemical identity and reactivity patterns.
Physical Properties and Structural Characteristics
The physical properties of 2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid are directly influenced by its complex structure and functional group arrangement. With a molecular weight of 273.33 g/mol, the compound falls within the medium molecular weight range for organic molecules, which affects its solubility, diffusion properties, and potential for membrane permeability in biological systems. The presence of both hydrophilic (carboxylic acid, amide) and hydrophobic (bicyclic, aromatic) regions creates an amphipathic character that influences its behavior in various solvent environments.
The defining structural features of this compound include:
| Structural Component | Description | Functional Significance |
|---|---|---|
| Bicyclo[2.2.1]heptane | Rigid bicyclic aliphatic structure | Provides conformational constraint |
| Amide Linkage | Connects the bicyclic and aromatic portions | Contributes to hydrogen bonding capacity |
| Methylbenzoic Acid | Aromatic ring with methyl and carboxylic acid substituents | Offers sites for potential derivatization |
| Carboxylic Acid | Terminal functional group | Provides acidity and capacity for salt formation |
The three-dimensional structure of 2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid can be visualized using molecular modeling software, which aids in understanding its spatial arrangement and potential interactions with biological targets. This spatial configuration is particularly important for predicting its behavior in biological systems, including potential binding to enzymes or receptors.
Structural Analysis and Spatial Configuration
The three-dimensional configuration of 2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid represents a fascinating study in molecular architecture, with its rigid bicyclic framework creating a distinct spatial arrangement that influences its chemical behavior. The bicyclo[2.2.1]heptane portion introduces a significant degree of conformational constraint to the molecule, limiting rotational freedom and potentially enhancing binding specificity in biological environments. This bicyclic structure shares similarities with the frameworks found in other bicyclic compounds such as Bicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylic acid, though with different substituent patterns .
Structural Comparison with Related Compounds
When comparing 2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid with structurally related bicyclic compounds, several distinguishing features become apparent. While compounds such as Bicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylic acid share the same bicyclic core, they differ significantly in their substitution patterns and functional group arrangements . These structural differences have profound implications for reactivity, physical properties, and biological behavior.
The bicyclo[2.2.1]heptane skeleton provides a rigid framework that limits conformational flexibility, a characteristic shared with other molecules featuring this structural motif. Recent synthetic advances have expanded the accessibility of bicyclo[2.2.1]heptane derivatives with functionalized bridgehead carbons, creating new opportunities for developing compounds with similar structural features . These developments suggest potential alternative synthetic routes for compounds like 2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid or structural analogs with modified properties.
The aromatic portion of the molecule, consisting of a 5-methylbenzoic acid moiety, introduces additional structural complexity and reactivity. The methyl substituent at the 5-position of the aromatic ring can influence electron density distribution, potentially affecting reactions at the carboxylic acid group or interactions with biological targets. This structural feature distinguishes the compound from simpler benzoic acid derivatives and contributes to its unique chemical profile.
| Synthetic Approach | Advantages | Challenges |
|---|---|---|
| Amide Coupling | Direct formation of key linkage | Selectivity with multiple functional groups |
| Diels-Alder Strategy | Efficient construction of bicyclic core | Stereochemical control |
| Continuous Flow Methods | Enhanced process control | Initial setup complexity |
| Automated Systems | Reproducibility and efficiency | System programming requirements |
| Safety Aspect | Recommendation | Rationale |
|---|---|---|
| Personal Protection | Gloves, laboratory coat, safety glasses | Standard protection for organic compounds |
| Storage Conditions | Tightly sealed, inert atmosphere, cool temperature | Prevents degradation and contamination |
| Incompatibilities | Bases, strong oxidizers, reducing agents | Potential for unwanted reactions |
| Disposal | According to local regulations for organic waste | Environmental protection consideration |
Future Research Directions
The exploration of 2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid represents a rich territory for future scientific investigation across multiple disciplines. Several promising research avenues could significantly advance understanding of this compound and expand its potential applications. Structure-function relationship studies represent one such direction, where systematic modification of specific portions of the molecule could reveal how structural features influence physicochemical properties and biological activities. These investigations could generate valuable insights for designing optimized derivatives with enhanced properties for specific applications.
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